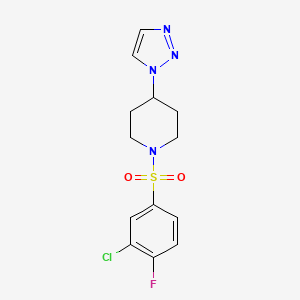

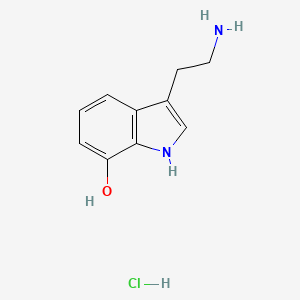

![molecular formula C15H15N3OS B2525179 4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine CAS No. 1041594-92-6](/img/structure/B2525179.png)

4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic precursors to more complex structures. For instance, the synthesis of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine involves the use of NMR, IR, DSC, and X-ray crystallography to characterize the final product . Similarly, the synthesis of various isoxazolyl thioureas and their subsequent reactions to form different compounds, including 1,3,4-oxadiazoles, is detailed, indicating a multi-step synthetic process that involves cyclocondensation and refluxing with specific reagents . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule has been analyzed using X-ray crystallography, which provides detailed information about the crystal lattice and intermolecular interactions, such as hydrogen bonds and π-interactions . These techniques could be applied to determine the molecular structure of "4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine" and to understand its three-dimensional conformation and stability.

Chemical Reactions Analysis

The papers describe the reactivity of similar compounds, which can undergo various chemical reactions to form new structures. For example, the formation of acid hydrazides and their subsequent reactions to yield oxadiazoles indicates a level of reactivity that could be relevant for the compound . Additionally, the synthesis of 4-thio-substituted amines suggests that the thioether group can be introduced into aromatic compounds, which might be a key step in the synthesis of the target molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, with one compound exhibiting an orthorhombic space group and specific cell dimensions, as well as a density of 1.617 g·cm^-3 . The impact sensitivity and friction sensitivity of energetic material precursors are also measured, providing a sense of the stability and safety of these compounds . These properties are crucial for understanding the behavior of the compound under different conditions and for its potential applications.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Research has explored the synthesis and evaluation of compounds containing the 1,3,4-oxadiazole moiety for their potential antimicrobial and antifungal activities. For example, Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating significant activity against various microbial species compared to reference standards (Gul et al., 2017). Similarly, Nimbalkar et al. (2016) highlighted the antifungal potential of 1,3,4-oxadiazole derivatives against pathogenic fungal strains, indicating their promise as scaffolds for antifungal drug development (Nimbalkar et al., 2016).

Anticancer Activities

The anticancer efficacy of 1,3,4-oxadiazole derivatives has also been a significant area of research. Yakantham et al. (2019) designed, synthesized, and evaluated 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives for their anticancer activity, demonstrating promising results against various human cancer cell lines (Yakantham et al., 2019). This underscores the potential of 1,3,4-oxadiazole derivatives as lead compounds in cancer therapy.

Corrosion Inhibition

Compounds featuring the 1,3,4-oxadiazole ring have also been evaluated for their corrosion inhibition properties. Bentiss et al. (2004) studied 2,5-Bis(4-dimethylaminophenyl)-1,3,4-oxadiazole and related compounds as corrosion inhibitors for mild steel in acidic media, finding them to be effective in preventing corrosion, which could be beneficial for industrial applications (Bentiss et al., 2004).

Propriétés

IUPAC Name |

4,5-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-8-4-6-11(7-5-8)14-17-15(19-18-14)12-9(2)10(3)20-13(12)16/h4-7H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYWASJJUHNTEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(SC(=C3C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2525104.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2525106.png)

![N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2525112.png)

![2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2525113.png)

![2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2525117.png)

![N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2525118.png)